molecular formula C10H12N4 B2869383 4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2310100-76-4

4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2869383
CAS No.: 2310100-76-4
M. Wt: 188.234
InChI Key: WZURHYPNBGSMHX-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrimidine and pyrazole moieties in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethylpyrimidine-6-carbaldehyde with 4-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced compounds. Substitution reactions can lead to the formation of various substituted pyrimidine or pyrazole derivatives.

Scientific Research Applications

4,5-Dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as organic semiconductors or catalysts.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-6-(1H-pyrazol-1-yl)pyrimidine: Lacks the methyl group on the pyrazole ring, which may affect its biological activity and chemical reactivity.

    4,5-Dimethyl-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine: The position of the methyl group on the pyrazole ring is different, potentially leading to variations in its properties.

    4,5-Dimethyl-6-(4-chloro-1H-pyrazol-1-yl)pyrimidine: The presence of a chlorine atom instead of a methyl group can significantly alter its reactivity and biological effects.

Uniqueness

4,5-Dimethyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is unique due to the specific arrangement of its substituents, which can influence its chemical behavior and interactions with biological targets. The combination of pyrimidine and pyrazole rings, along with the specific methyl group positions, provides a distinct scaffold for the development of new compounds with tailored properties.

Properties

IUPAC Name

4,5-dimethyl-6-(4-methylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-4-13-14(5-7)10-8(2)9(3)11-6-12-10/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZURHYPNBGSMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=NC=NC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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